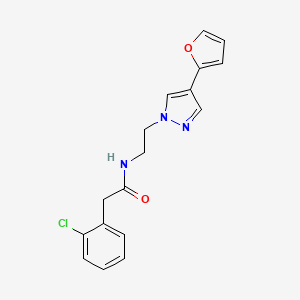
2-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN3O2 and its molecular weight is 329.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article will explore its antimicrobial properties, anticancer potential, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a chlorophenyl group, a furan moiety, and a pyrazole ring. Its synthesis typically involves multi-step organic reactions, allowing the formation of the desired functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound has shown promising results against several pathogenic microorganisms.
Minimum Inhibitory Concentration (MIC)
In vitro tests have demonstrated that this compound exhibits significant antimicrobial activity. For example, derivatives with similar structures have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 0.22 |
| S. epidermidis | 0.25 |
Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied. Research indicates that modifications in the pyrazole structure can enhance cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study reported that similar compounds exhibited IC50 values as low as 0.39 μM against A549 lung cancer cells, indicating potent anticancer properties . The mechanism often involves apoptosis induction and inhibition of specific kinases involved in cell proliferation.
- Aurora-A Kinase Inhibition : Compounds structurally related to this compound have been shown to inhibit Aurora-A kinase with IC50 values around 0.16 μM, highlighting their potential as targeted cancer therapies .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 0.39 |
| MCF7 | 0.46 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit enzymes such as xanthine oxidase, which plays a role in uric acid production, thus potentially reducing oxidative stress .
- Biofilm Formation Inhibition : The ability to inhibit biofilm formation in bacteria adds another layer to its antimicrobial efficacy, making it a candidate for treating persistent infections .
特性
IUPAC Name |
2-(2-chlorophenyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-15-5-2-1-4-13(15)10-17(22)19-7-8-21-12-14(11-20-21)16-6-3-9-23-16/h1-6,9,11-12H,7-8,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYILRQNARAFLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCN2C=C(C=N2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














